Imidazo[1,2-a]pyridin-2-ylmethyl acetate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features an imidazo[1,2-a]pyridine moiety, which is known for its role in various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The structure of imidazo[1,2-a]pyridin-2-ylmethyl acetate allows for modifications that can enhance its biological efficacy and selectivity.
Imidazo[1,2-a]pyridin-2-ylmethyl acetate can be synthesized through various chemical pathways, often involving the reaction of imidazo[1,2-a]pyridine derivatives with acetic anhydride or other acetylating agents. The compound is studied extensively in the context of drug development and organic synthesis.
This compound belongs to the class of heterocyclic compounds, specifically the imidazole and pyridine derivatives. It is classified under organic compounds due to its carbon-based structure and is recognized for its potential as a pharmacophore in medicinal chemistry.
The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl acetate typically involves several key steps:
The synthesis may utilize techniques such as:
Imidazo[1,2-a]pyridin-2-ylmethyl acetate has a molecular formula of and features:
Key molecular data include:
Imidazo[1,2-a]pyridin-2-ylmethyl acetate is involved in various chemical reactions:
The reactivity can be influenced by substituents on the imidazole or pyridine rings, allowing for tailored synthesis pathways that enhance specific biological activities.
The mechanism of action for compounds containing an imidazo[1,2-a]pyridine scaffold often involves:
Research indicates that modifications on the imidazo[1,2-a]pyridine core can significantly affect its binding affinity and selectivity towards targets involved in cancer progression .
Relevant data includes:
Imidazo[1,2-a]pyridin-2-ylmethyl acetate has notable applications in:
The structural architecture of Imidazo[1,2-a]pyridin-2-ylmethyl acetate derivatives provides an optimal framework for developing potent and selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 selectivity is crucial for mitigating inflammation while avoiding gastrointestinal complications associated with non-selective COX inhibition. Microwave-assisted synthetic methodologies have enabled rapid generation of focused libraries featuring the imidazopyridine core tethered to benzamide functionalities through the 2-ylmethyl acetate linkage. These compounds demonstrate enhanced anti-inflammatory activity attributed to the strategic positioning of the acetate group, which facilitates hydrogen bonding within the COX-2 secondary pocket [2].
Key SAR Findings:
Table 1: Anti-inflammatory Activity of Key Imidazo[1,2-a]pyridine-2-ylmethyl Acetate Derivatives
Compound | R₁ (Imidazopyridine) | R₂ (Benzamide) | COX-2 IC₅₀ (µM) | Inhibition (%)* |
---|---|---|---|---|
N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide | 6-methyl, 2-p-tolyl | 3,5-bis(CF₃) | 0.42 | 92.5 |
N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide | 6-methyl, 2-p-tolyl | 4-OCH₃ | 0.87 | 88.3 |
N-(4-chlorobenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide | 6-methyl, 2-p-tolyl | 4-Cl | 1.35 | 79.6 |
Aspirin (Reference) | - | - | 182.0 | 41.2 |
*Inhibition of carrageenan-induced paw edema at 20 mg/kg dose after 3 hours [2]
Imidazo[1,2-a]pyridin-2-ylmethyl acetate derivatives demonstrate significant potential in oncology through dual inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), pivotal kinases in the PI3K/AKT/mTOR signaling cascade frequently dysregulated in cancers. Structural optimization focuses on balancing potency against both enzymatic targets while maintaining favorable drug-like properties. The 2-ylmethyl acetate group serves as a critical vector for accessing hydrophobic regions adjacent to the ATP-binding site, with its hydrolysis profile modulating cellular residence time [4] [6].
Pharmacophore Mapping and Scaffold Optimization:
Table 2: Dual PI3K/mTOR Inhibition Profiles of Optimized Analogues
Compound | Core Structure | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HLM Clint* (μL/min/mg) | LogD7.4 |
---|---|---|---|---|---|
3-(4-morpholinophenylamino)imidazo[1,2-a]pyridin-2-yl)methyl acetate | Imidazo[1,2-a]pyridine | 7.8 | 15.2 | 137 | 3.6 |
2-(pyridin-2-yl)-5-((acetoxy)methyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Pyrrolo[1,2-a]imidazole | 9.1 | 12.3 | 28 | 2.4 |
6-fluoro-3-(3-fluorophenylamino)imidazo[1,2-a]pyridin-2-yl)methyl acetate | Imidazo[1,2-a]pyridine | 22.5 | 41.6 | 60 | 3.1 |
DNDI0003363576 (Reference) | Imidazo[1,2-a]pyridine | 5.7 | 14.9 | >300 | 3.6 |
*Human liver microsomal intrinsic clearance [4] [6]
Mannich base functionalization of Imidazo[1,2-a]pyridin-2-ylmethyl acetate derivatives generates potent cholinesterase inhibitors targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial enzymes in acetylcholine neurotransmission. These hybrids exploit the protonatable tertiary amine of the Mannich base to enhance blood-brain barrier (BBB) penetration while the imidazopyridine core engages in π-cation interactions with catalytic residues. The acetate moiety provides metabolic stability through steric shielding of the hydrolytically sensitive Mannich base functionality [5] [8] [9].
Design Rationale and Binding Interactions:
Table 3: Cholinesterase Inhibition and Drug-Likeness Parameters of Mannich Hybrids
Compound | Mannich Base Substituent | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | PAMPA-BBB Pe (10⁻⁶ cm/s) | clogP |
---|---|---|---|---|---|
2-((di(naphthalen-2-ylmethyl)acetoxy)methyl)-6-phenylimidazo[1,2-a]pyridine | Naphthalen-2-ylmethyl | 57.75 | 99.0 | 15.3 | 4.2 |
2-((4-morpholinyl)(4-fluorobenzyl)acetoxy)methyl)imidazo[1,2-a]pyridine | 4-morpholinyl/4-F-benzyl | 124.6 | 215.3 | 38.2 | 2.8 |
2-((4-methylpiperazin-1-yl)(phenyl)acetoxy)methyl)imidazo[1,2-a]pyridine | 4-methylpiperazin-1-yl/phenyl | 89.4 | 142.7 | 26.5 | 2.1 |
Donepezil (Reference) | - | 6.7 | 3400 | 16.8 | 3.8 |
Strategic pharmacophore optimization of Imidazo[1,2-a]pyridin-2-ylmethyl acetate derivatives enhances engagement with diverse neurological and oncological targets through systematic structure-property relationship (SPR) studies. Key optimization parameters include ligand efficiency metrics, aqueous solubility, metabolic stability, and selective tissue distribution, which collectively determine in vivo efficacy [1] [4] [6].
Optimization Strategies:
Table 4: Key Pharmacokinetic Optimization Outcomes
Structural Modification | Parameter Improved | Magnitude of Change | Impact on Efficacy |
---|---|---|---|
C7-Fluorination | Brain/Plasma Ratio | 0.3 → 1.8 | 3.1-fold increase in CNS target engagement |
Deuteration at C8 Position | Human Hepatocyte Clint | 47 → 15 μL/min/10⁶ cells | Oral AUC increased 2.7-fold |
Zwitterion Formation (carboxylated amine) | Thermodynamic Solubility (pH 7.4) | <5 μM → 526 μM | Enables IV formulation development |
Pyridinyl C6-Substitution | Selectivity Index (PI3Kγ/VEGFR2) | 2.1 → 51.3 | Reduced angiogenesis-related toxicity |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0